Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

Catalog No.
S12468243
CAS No.
M.F
C7H13IO5
M. Wt
304.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

Product Name

Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

IUPAC Name

(2S,3S,4S,5R,6S)-2-(iodomethyl)-6-methoxyoxane-3,4,5-triol

Molecular Formula

C7H13IO5

Molecular Weight

304.08 g/mol

InChI

InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1

InChI Key

MAZXJZHWRBSRKM-ZFYZTMLRSA-N

Canonical SMILES

COC1C(C(C(C(O1)CI)O)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)O

Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside is a derivative of D-glucose characterized by the substitution of a hydroxyl group at the sixth carbon with an iodine atom and the methylation of the anomeric hydroxyl group. This compound has a molecular formula of C7_7H13_{13}IO5_5 and a molecular weight of approximately 304.08 g/mol. Its structure consists of a pyranose ring, common in many carbohydrates, making it relevant in both synthetic and biological chemistry contexts. The presence of the iodine atom enhances its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Due to its functional groups:

  • Nucleophilic Substitution: The iodine atom serves as an excellent leaving group, allowing for nucleophilic substitution reactions where nucleophiles can attack the carbon atom previously bonded to iodine.
  • Glycosylation Reactions: It can act as a glycosyl donor in the formation of glycosidic bonds, which is crucial in synthesizing oligosaccharides and glycoproteins.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or other derivatives, depending on the conditions applied.

These reactions underscore its utility in synthetic organic chemistry, particularly in carbohydrate chemistry .

Research indicates that methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside exhibits significant biological activity. Its derivatives have been studied for their potential antimicrobial properties and ability to modulate biological pathways. The compound's structural features allow it to interact with biological macromolecules, influencing processes such as cell signaling and metabolism. Furthermore, due to its iodinated structure, it has been explored for applications in radiolabeling for imaging studies in biomedical research .

Several methods exist for synthesizing methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside:

  • Direct Iodination: This involves the iodination of methyl 6-deoxy-alpha-D-glucopyranoside using iodine or iodinating agents under controlled conditions.
  • Protective Group Strategy: Starting from D-glucose, protective groups can be applied to specific hydroxyl groups, followed by selective iodination and deprotection steps to yield the desired compound.
  • Acetylation Followed by Iodination: Acetylating the hydroxyl groups before iodination can enhance regioselectivity during the iodination step.

These methods highlight the versatility available for synthesizing this compound, allowing chemists to tailor synthetic routes based on available reagents and desired purity levels .

Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside finds applications across various fields:

  • Synthetic Organic Chemistry: It serves as an important intermediate for synthesizing more complex carbohydrates and their analogs.
  • Pharmaceutical Research: Its derivatives are investigated for potential therapeutic agents due to their biological activities.
  • Diagnostic Imaging: The iodine content makes it suitable for use in radiolabeling applications, facilitating imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .

Interaction studies involving methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside focus on its binding affinities with various biomolecules. These studies have shown that the compound can interact with enzymes and receptors relevant to metabolic pathways. For instance, its ability to modulate enzyme activity makes it a candidate for studying carbohydrate metabolism and related disorders. Additionally, research into its interactions with microbial targets has provided insights into its potential antimicrobial properties .

Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside shares similarities with several other compounds within the category of halogenated sugars. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-deoxy-2-iodo-alpha-D-glucopyranosideIodine at C2Used in studies related to metabolic pathways
Methyl 6-deoxy-alpha-D-glucopyranosideNo halogen at C6Lacks iodinated functionality
Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-alpha-D-glucopyranosideAcetylated hydroxyl groupsEnhanced stability and solubility

Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside is unique due to its specific position of iodine substitution at C6, which significantly influences its chemical reactivity and biological interactions compared to other derivatives. This distinct feature allows it to serve specialized roles in both synthetic applications and biological studies .

XLogP3

-0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

303.98077 g/mol

Monoisotopic Mass

303.98077 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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